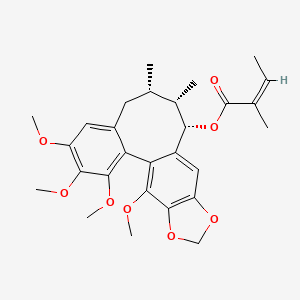
Heteroclitin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroclitin C is a natural product derived from the stems of Kadsura heteroclita, a plant species known for its medicinal propertiesThis compound has garnered attention due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heteroclitin C can be synthesized through chromatographic separations using silica gel and semi-preparative high-performance liquid chromatography (HPLC). The structures of the compound are elucidated based on spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HR-MS) techniques .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Kadsura heteroclita. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified and crystallized for further use .
Chemical Reactions Analysis
Types of Reactions: Heteroclitin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities.
Scientific Research Applications
Heteroclitin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other biologically active compounds. In biology, this compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders. In the industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Heteroclitin C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating oxidative stress, inflammation, and cellular signaling pathways. This compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative damage to cells. It also influences various signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Heteroclitin C is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other lignans such as heteroclitin D, interiorin C, and heteroclitin G. These compounds share structural similarities but differ in their specific substituents and biological activities. This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .
Conclusion
This compound is a promising natural product with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studying various therapeutic effects and developing new pharmaceuticals. Further research is needed to fully understand its potential and explore new applications in medicine and industry.
Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1 |
InChI Key |
PZUDCPSZWPLXKT-GGECRKIHSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



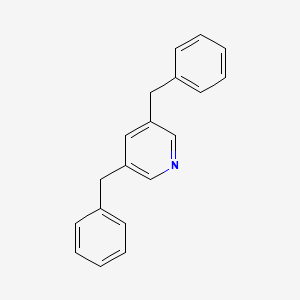
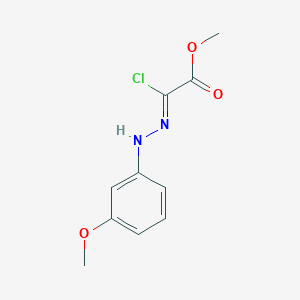

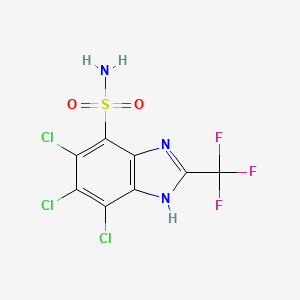

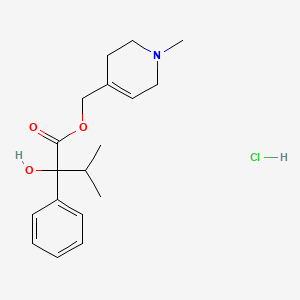
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)

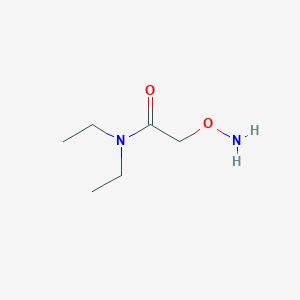
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)


